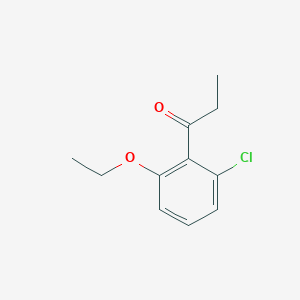

1-(2-Chloro-6-ethoxyphenyl)propan-1-one

Description

1-(2-Chloro-6-ethoxyphenyl)propan-1-one is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the ortho (2-) position and an ethoxy group (-OCH₂CH₃) at the para (6-) position relative to the propan-1-one moiety. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) groups, which influence its electronic distribution, reactivity, and physicochemical properties.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(2-chloro-6-ethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-3-9(13)11-8(12)6-5-7-10(11)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

ACSOVDKRBBINME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-ethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Chloro-6-ethoxyphenyl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2-Chloro-6-ethoxyphenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It may be investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethoxyphenyl)propan-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chloro and ethoxy groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 1-(2-Chloro-6-ethoxyphenyl)propan-1-one, differing in substituent type, position, or backbone:

Key Comparisons

- Replacing the ortho-chloro with an amino group (as in 1-(2-Amino-6-ethoxyphenyl)propan-1-one) increases polarity and basicity, altering solubility and reactivity in acid-catalyzed reactions .

Backbone Variations :

Physicochemical and Reactivity Trends

- Solubility: Ethoxy and amino groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to purely chlorinated analogs.

- Reactivity : Electron-withdrawing chloro groups activate the ketone toward nucleophilic attack, while ethoxy groups may stabilize intermediates via resonance.

Biological Activity

1-(2-Chloro-6-ethoxyphenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and an ethoxy substituent on the phenyl ring, which significantly influences its reactivity and biological activity. The molecular formula is , and it can be represented structurally as follows:

Biological Activity Overview

Research indicates that 1-(2-Chloro-6-ethoxyphenyl)propan-1-one exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

- Anticancer Activity : There is evidence indicating its potential as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

The biological activity of 1-(2-Chloro-6-ethoxyphenyl)propan-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to inhibition or modulation of these pathways.

- Cell Cycle Arrest : Studies have demonstrated that compounds with similar structures can induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Activity

A study evaluated the effects of 1-(2-Chloro-6-ethoxyphenyl)propan-1-one on human breast cancer cell lines. The results indicated significant antiproliferative effects, with an IC50 value comparable to established chemotherapeutic agents. The mechanism involved disruption of microtubule dynamics, similar to that observed with known tubulin inhibitors.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 1-(2-Chloro-6-ethoxyphenyl)propan-1-one | MDA-MB-231 | 25 | Tubulin destabilization |

| CA-4 (reference) | MDA-MB-231 | 20 | Tubulin destabilization |

Antimicrobial Activity

In vitro tests demonstrated that 1-(2-Chloro-6-ethoxyphenyl)propan-1-one exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results for potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.